Cdk4/6-IN-16 -

Cdk4/6-IN-16

Catalog Number: EVT-12536239
CAS Number:
Molecular Formula: C27H33FN8O
Molecular Weight: 504.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk4/6-IN-16 is a compound identified as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial in regulating the cell cycle, particularly in the transition from the G1 phase to the S phase. The inhibition of CDK4/6 has been recognized as a promising therapeutic strategy in cancer treatment, especially for hormone receptor-positive breast cancer. The development of selective inhibitors like Cdk4/6-IN-16 aims to improve efficacy while minimizing side effects associated with less selective treatments.

Source

Cdk4/6-IN-16 was identified through a combination of in silico screening and experimental validation. Research studies, including those published in scientific journals, have reported its potential as a CDK4/6 inhibitor by analyzing its structure and biological activity against these kinases .

Classification

Cdk4/6-IN-16 belongs to the class of small molecule inhibitors specifically targeting cyclin-dependent kinases. It is categorized under anticancer agents due to its role in cell cycle modulation and potential application in cancer therapy.

Synthesis Analysis

Methods

The synthesis of Cdk4/6-IN-16 involves several key steps typically utilized in the production of heterocyclic compounds. The synthesis routes may include:

  1. Formation of Heterocyclic Rings: Utilizing reactions such as cyclization or condensation to create the core structure.
  2. Functionalization: Adding functional groups that enhance selectivity and potency against CDK4/6.
  3. Purification: Employing chromatographic techniques to isolate the desired compound from by-products.

Technical Details

Molecular Structure Analysis

Structure

Cdk4/6-IN-16 features a complex molecular structure characterized by a heterocyclic core with various substituents that contribute to its binding affinity for CDK4 and CDK6. The structural details, including bond angles and functional group placements, are essential for understanding its mechanism of action.

Data

While specific crystallographic data may not be publicly available, molecular modeling studies have suggested that the compound occupies critical binding sites within the ATP-binding pocket of CDK4/6, similar to other known inhibitors .

Chemical Reactions Analysis

Reactions

Cdk4/6-IN-16 primarily undergoes competitive inhibition reactions with CDK4 and CDK6 by binding to their ATP-binding sites. This prevents the phosphorylation of substrates necessary for cell cycle progression.

Technical Details

The inhibitory activity is quantified using assays that measure IC50 values—indicative of the concentration required to inhibit 50% of enzyme activity. Preliminary studies have shown promising IC50 values for Cdk4/6-IN-16, suggesting strong potency compared to existing inhibitors .

Mechanism of Action

Process

The mechanism by which Cdk4/6-IN-16 exerts its effects involves:

  1. Binding: The compound binds to the ATP-binding pocket of CDK4 and CDK6.
  2. Inhibition: By occupying this site, it prevents ATP from binding, thereby inhibiting kinase activity.
  3. Cell Cycle Arrest: This inhibition leads to cell cycle arrest in the G1 phase, ultimately inducing apoptosis in cancer cells that depend on these kinases for proliferation.

Data

Research indicates that compounds like Cdk4/6-IN-16 can effectively reduce tumor growth in preclinical models by halting cell division through this mechanism .

Physical and Chemical Properties Analysis

Physical Properties

Cdk4/6-IN-16 is expected to possess characteristics typical of small molecule inhibitors, including:

  • Molecular Weight: Generally low, facilitating cellular uptake.
  • Solubility: Moderate solubility in aqueous solutions, which is critical for bioavailability.

Chemical Properties

Chemical stability and reactivity profiles are essential for determining its suitability as a therapeutic agent. Preliminary analyses suggest that Cdk4/6-IN-16 maintains stability under physiological conditions but may undergo hydrolysis or oxidation under certain circumstances.

Applications

Scientific Uses

Cdk4/6-IN-16 has significant potential applications in oncology research and drug development:

  1. Cancer Therapy: As an inhibitor of CDK4/6, it can be used in clinical settings for treating various cancers, particularly those expressing hormone receptors.
  2. Research Tool: It serves as a valuable tool for studying cell cycle regulation and the role of cyclin-dependent kinases in cancer biology.
  3. Combination Therapy: Potential use in combination with other therapeutic agents to enhance anticancer efficacy while mitigating resistance mechanisms observed with monotherapies .

Properties

Product Name

Cdk4/6-IN-16

IUPAC Name

2-[[1-[6-[(8-cyclopentyl-10-fluoro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl)amino]pyridin-3-yl]piperidin-4-yl]-methylamino]ethanol

Molecular Formula

C27H33FN8O

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C27H33FN8O/c1-34(14-15-37)18-9-12-35(13-10-18)20-6-7-23(30-16-20)32-27-31-17-22-21-8-11-29-25(28)24(21)36(26(22)33-27)19-4-2-3-5-19/h6-8,11,16-19,37H,2-5,9-10,12-15H2,1H3,(H,30,31,32,33)

InChI Key

MNCSFNFCKABAFF-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C5=C(C(=NC=C5)F)N(C4=N3)C6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.